molecular formula C11H13ClN4O B8806009 4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine

4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B8806009
M. Wt: 252.70 g/mol
InChI Key: VOTNNNUPDZAGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C11H13ClN4O and its molecular weight is 252.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

4-(2-chloro-5-methylpyrrolo[3,2-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C11H13ClN4O/c1-15-3-2-8-9(15)10(14-11(12)13-8)16-4-6-17-7-5-16/h2-3H,4-7H2,1H3

InChI Key

VOTNNNUPDZAGGY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC(=N2)Cl)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.25 g, 6.19 mmol), morpholine (1.08 mL, 12.37 mmol), and N,N-diisopropylethylamine (2.37 mL, 13.61 mmol) in N,N-dimethylformamide (36 mL) was stirred at RT under N2 for 15 h. The reaction mixture was diluted with 1:1 diethyl ether/ethyl acetate, and the organic layer was washed with 1:1 water/brine (3×) and brine (1×), dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography to give 1.47 g (94.0%) of 4-(2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine as a white solid. MS(ESI) m/z: 253.1/255.1 [M+1]−.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
diethyl ether ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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